1-Pentadecyne, with the molecular formula C₁₅H₂₈ and a molecular weight of approximately 208.39 g/mol, is an unbranched aliphatic hydrocarbon featuring a triple bond between the first and second carbon atoms in its chain. Its structure can be represented as follows:
This compound is classified as a hydrocarbon lipid molecule and is highly hydrophobic, making it practically insoluble in water . It is primarily found in natural sources such as safflowers and has been detected in other plants like burdocks and watermelons .
As research on 1-pentadecyne is limited, a specific mechanism of action is not currently documented.
For instance, when reacted with nitrate radicals, it produces secondary organic compounds through complex mechanisms involving radical intermediates .
1-Pentadecyne can be synthesized through several methods:
Each method has its advantages depending on the desired yield and purity of the final product .
1-Pentadecyne has several applications across different fields:
Interaction studies involving 1-pentadecyne focus on its reactivity with various chemical species. For example:
Several compounds share structural similarities with 1-pentadecyne. Here’s a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Type | Unique Features |
|---|---|---|---|
| 1-Pentadecene | C₁₅H₃₀ | Alkene | Contains a double bond |
| 1-Hexadecene | C₁₆H₃₂ | Alkene | Longer carbon chain |
| 1-Tetradecene | C₁₄H₂₈ | Alkene | Shorter carbon chain |
| 1-Pentadecadiyne | C₁₅H₂₄ | Alkyne | Contains two triple bonds |
1-Pentadecyne stands out due to its triple bond configuration at the terminal position, which influences its reactivity and physical properties compared to similar alkenes and alkynes .
1-Pentadecyne, a terminal alkyne with the molecular formula $$ \text{C}{15}\text{H}{28} $$, was first synthesized in the mid-20th century as part of efforts to explore long-chain hydrocarbon derivatives. Its systematic IUPAC name, pentadec-1-yne, reflects the position of the triple bond at the first carbon of a fifteen-carbon chain. Early research on this compound focused on its role as a model substrate for studying alkyne reactivity, particularly in hydrogenation and halogenation reactions. The compound’s CAS registry number, 765-13-9, and alternative names such as tridecylacetylene or 1-penatdecyne have been standardized in chemical databases to ensure consistent identification.
The structural simplicity of 1-pentadecyne—a linear hydrocarbon terminating in a reactive acetylene group—has made it a subject of interest in both industrial and academic settings. Its synthesis was initially reported using classical alkyne-generating methods, such as dehydrohalogenation of 1,2-dihalopentadecanes or alkylation of acetylene precursors. Over time, advancements in catalytic processes have refined its production, enabling higher purity and yield.
1-Pentadecyne serves as a critical intermediate in organic synthesis, particularly in the construction of complex molecules through click chemistry, Sonogashira couplings, and cycloadditions. Its terminal alkyne moiety allows for selective functionalization, making it invaluable in pharmaceutical research for tagging biomolecules or synthesizing bioactive compounds. For instance, it has been employed in the total synthesis of acetylenic fatty acids with antileishmanial activity.
In materials science, the compound’s hydrophobic alkyl chain and reactive triple bond facilitate its use in surface modification and polymer chemistry. Recent studies highlight its role in engineered biosynthesis for producing alkyne-tagged polyketides, enabling precise tracking of metabolic pathways. Academic investigations into its physical properties, such as phase behavior and thermodynamic parameters, have also contributed to broader understandings of alkyne interactions in supramolecular systems.
This article provides a systematic review of 1-pentadecyne, encompassing its synthesis, physicochemical characteristics, and applications. The analysis excludes safety profiles and dosage information to focus on mechanistic and functional insights. Objectives include:
Alkylation of Acetylide Anions
The most widely employed method for synthesizing 1-pentadecyne involves the alkylation of acetylene with tridecyl halides. This approach utilizes the enhanced acidity of terminal alkynes, which exhibit a pKa value of approximately 25, significantly lower than typical hydrocarbons [2]. The reaction proceeds through a two-step mechanism: first, deprotonation of acetylene using sodium amide to form the acetylide anion, followed by nucleophilic substitution with tridecyl bromide .
The acetylide anion demonstrates exceptional nucleophilicity due to the electron pair localized in an sp-hybridized orbital with 50% s-character [2]. This orbital configuration results in enhanced stability compared to sp2 and sp3 hybridized carbanions, enabling efficient nucleophilic attack on primary alkyl halides [3]. The reaction follows an SN2 mechanism, requiring primary alkyl halides to avoid elimination reactions that occur with secondary and tertiary substrates [4] [5].
Reaction conditions typically employ liquid ammonia at -33°C, with yields ranging from 70-80% . The reaction tolerates various functional groups, though sensitive substituents may require protection. Industrial applications often utilize this method due to its scalability and the availability of starting materials.
Dehydrohalogenation Approaches
Dehydrohalogenation of vicinal dihalides or geminal dihalides represents an alternative classical route to 1-pentadecyne synthesis. This method involves the elimination of two equivalents of hydrogen halide from 1,1-dihalopentadecane or 1,2-dihalopentadecane precursors [6]. The reaction typically employs strong bases such as potassium tert-butoxide or sodium amide in polar aprotic solvents.
The mechanism proceeds through consecutive E2 eliminations. In the first elimination, the base abstracts a proton adjacent to the halide, leading to formation of an alkene intermediate with simultaneous departure of the halide leaving group [6]. The second elimination occurs at the remaining halide-bearing carbon, resulting in triple bond formation.
Optimization studies have demonstrated that reaction conditions significantly influence product yields. Temperature ranges of 80-120°C in dimethylformamide provide optimal conditions, with yields typically ranging from 60-85% [6]. The presence of phase-transfer catalysts can enhance reaction rates and improve selectivity in some cases.
| Method | Starting Material | Base | Yield (%) | Temperature (°C) |
|---|---|---|---|---|
| Alkylation | Acetylene + C₁₃H₂₇Br | NaNH₂ | 70-80 | -33 |
| Dehydrohalogenation | 1,2-Dihalopentadecane | KOt-Bu | 60-85 | 80-120 |
| Sonogashira | ArX + HC≡C-C₁₂H₂₅ | Et₃N | 80-95 | 25-50 |
Heterogeneous Palladium Catalysis
Palladium-catalyzed hydrogenation of 1-pentadecyne represents a fundamental transformation in alkyne chemistry, offering precise control over reduction selectivity through catalyst and reaction condition optimization [7] [8]. Palladium on carbon (Pd/C) serves as the most commonly employed heterogeneous catalyst for complete hydrogenation to pentadecane, achieving yields exceeding 95% under standard conditions [7].
The mechanism involves initial coordination of the alkyne to the palladium surface, followed by sequential hydrogen addition [7]. The triple bond exhibits higher reactivity than double bonds toward hydrogenation, enabling selective reduction in the presence of alkene functionalities. Reaction conditions typically employ hydrogen pressures of 1-10 atmospheres at temperatures ranging from 20-50°C [7].
Lindlar catalyst (palladium on calcium carbonate, partially poisoned with lead) provides exceptional selectivity for partial hydrogenation to 1-pentadecene [8]. This modified catalyst system prevents over-reduction through controlled poisoning of active sites, maintaining syn-stereochemistry during the addition process. Yields of 90-95% are routinely achieved under mild conditions (1-2 atm H₂, 20-30°C) [8].
Homogeneous Palladium Systems
Homogeneous palladium complexes offer enhanced selectivity and functional group tolerance compared to heterogeneous systems [8]. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyzes both partial and complete hydrogenation depending on reaction conditions, with yields ranging from 85-95% [9].
PdCl₂(dppf) (1,1'-bis(diphenylphosphino)ferrocene palladium dichloride) demonstrates exceptional activity for complete hydrogenation, achieving 90-98% yields under moderate conditions [10]. The ferrocene-based ligand provides enhanced stability and reactivity through electronic and steric effects.
Transfer hydrogenation methodologies using ethanol as hydrogen donor have emerged as environmentally benign alternatives [8]. These systems operate under mild conditions without requiring high-pressure hydrogen gas, though yields may be somewhat lower (80-90%) compared to conventional hydrogenation.
| Catalyst | H₂ Pressure (atm) | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| Pd/C | 1-10 | 20-50 | Pentadecane | 95-99 |
| Lindlar | 1-2 | 20-30 | 1-Pentadecene | 90-95 |
| Pd(PPh₃)₄ | 1-3 | 25-60 | Variable | 85-95 |
| PdCl₂(dppf) | 1-5 | 25-80 | Pentadecane | 90-98 |
Photoredox Titanium Catalysis
Recent advances in asymmetric synthesis have established titanium-mediated propargylation as a powerful method for constructing chiral centers adjacent to alkyne functionalities [11] [9]. The methodology employs bis(cyclopentadienyl)titanium dichloride [Cp₂TiCl₂] in combination with organic photocatalysts to achieve enantioselective carbon-carbon bond formation.
The catalytic system utilizes 3DPAFIPN (2,4,6-tris(diphenylamino)-5-fluoroisophthalonitrile) as the photoredox catalyst, enabling mild reaction conditions under blue LED irradiation [11] [9]. The mechanism involves oxidative quenching of the excited photocatalyst by the titanium complex, generating a titanium(III) species capable of radical addition to propargyl bromides.
Hantzsch ester serves as the stoichiometric reductant, facilitating catalyst turnover through reduction of the oxidized photocatalyst [11]. The resulting propargyl titanium intermediates undergo nucleophilic addition to aldehydes, providing homopropargyl alcohols with excellent enantioselectivities (85-95% ee).
Mechanistic Considerations
The reaction mechanism proceeds through a series of single-electron transfer events [11]. Initial photoexcitation of 3DPAFIPN generates the excited state photocatalyst, which undergoes oxidative quenching by [Cp₂TiCl₂] to produce [Cp₂TiCl] radical species. This titanium(III) complex adds to propargyl bromide through a radical pathway, forming titanium-carbon bonds.
The resulting organotitanium intermediates exist in rapid equilibrium between propargyl and allenyl forms [11]. Stereochemical control arises from preferential reaction of one isomer with carbonyl electrophiles, determined by steric and electronic factors. The acidic pyridinium salt formed from Hantzsch ester oxidation provides protons for product liberation and catalyst regeneration.
Substrate Scope and Limitations
The titanium-mediated propargylation demonstrates broad substrate scope with both aromatic and aliphatic aldehydes [11] [9]. Electron-rich and electron-poor aromatic aldehydes react efficiently, providing homopropargyl alcohols in good yields (70-85%). Aliphatic aldehydes, including those with β-branching, are well-tolerated.
Substituted propargyl bromides exhibit different reactivity patterns, with steric hindrance favoring allenyl product formation [11]. Simple propargyl bromide provides exclusively propargyl products, while substituted variants may yield mixtures requiring careful optimization.
| Substrate Type | Yield (%) | ee (%) | Reaction Time (h) |
|---|---|---|---|
| Aromatic aldehydes | 70-85 | 85-95 | 14 |
| Aliphatic aldehydes | 65-80 | 80-90 | 14 |
| Heteroaromatic aldehydes | 75-90 | 85-92 | 14 |
| α-Branched aldehydes | 60-75 | 80-88 | 18 |
Oxidative Transformations
1-Pentadecyne undergoes various oxidative transformations depending on reaction conditions and oxidizing agents employed [12] [13]. Gentle oxidation using neutral potassium permanganate produces vicinal diketones through syn-dihydroxylation followed by oxidation of the resulting diol [12] [13].
Strong oxidative conditions utilizing ozone or basic potassium permanganate result in oxidative cleavage of the triple bond [12] [13] [14]. This transformation produces carboxylic acids as primary products, with terminal alkynes yielding formic acid and tridecanoic acid. The mechanism involves formation of ozonide intermediates that decompose to generate carbonyl-containing fragments [15] [16].
Ozonolysis reactions proceed through initial cycloaddition of ozone to the triple bond, forming unstable molozonide intermediates [15] [14]. Rearrangement produces more stable ozonides that undergo fragmentation under reductive or oxidative workup conditions. Reductive workup (dimethyl sulfide, zinc) preserves aldehyde functionalities, while oxidative workup (hydrogen peroxide) converts aldehydes to carboxylic acids [17].
Reductive Processes
Beyond catalytic hydrogenation, 1-pentadecyne participates in various reductive transformations using different reducing agents [18] [19]. Lithium aluminum hydride typically does not reduce isolated alkyne bonds under standard conditions, though it can effect reduction in the presence of transition metal catalysts [18].
Dissolving metal reductions using sodium or lithium in liquid ammonia provide trans-alkenes through a radical mechanism [20]. This transformation proceeds via sequential electron additions to form radical anion intermediates that are protonated to generate the alkene products with trans-stereochemistry.
Birch reduction conditions can be modified to achieve selective reduction of terminal alkynes while preserving other functional groups [20]. The use of alcohol co-solvents influences the stereochemical outcome and reaction selectivity.
Substitution Reactions
The terminal hydrogen of 1-pentadecyne participates in various substitution reactions following initial deprotonation [2] [3] [21]. Acetylide anion formation using sodium amide enables nucleophilic substitution with primary alkyl halides, providing access to internal alkynes through SN2 mechanisms [2] [5].
Sonogashira coupling reactions represent a powerful alternative for carbon-carbon bond formation [22] [23] [24]. These palladium-catalyzed transformations couple 1-pentadecyne with aryl or vinyl halides in the presence of copper co-catalysts and amine bases. The reaction tolerates diverse functional groups and provides excellent yields (80-95%) under mild conditions [24].
The mechanism involves oxidative addition of the aryl halide to palladium(0), followed by coordination and deprotonation of the terminal alkyne [22] [24]. Transmetalation from copper acetylide to palladium and subsequent reductive elimination complete the catalytic cycle, regenerating the active palladium catalyst.
| Transformation | Reagent | Product | Yield (%) | Stereochemistry |
|---|---|---|---|---|
| Gentle oxidation | KMnO₄ (neutral) | Diketone | 70-85 | syn |
| Oxidative cleavage | O₃/KMnO₄ (basic) | Carboxylic acids | 80-95 | N/A |
| Partial reduction | Lindlar/H₂ | Alkene | 90-95 | syn |
| Complete reduction | Pd/C, H₂ | Alkane | 95-99 | N/A |
| Birch reduction | Na/NH₃ | trans-Alkene | 85-90 | trans |
| Alkylation | NaNH₂/RX | Internal alkyne | 75-90 | N/A |
| Sonogashira | Pd/Cu, ArX | Arylalkyne | 80-95 | N/A |
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